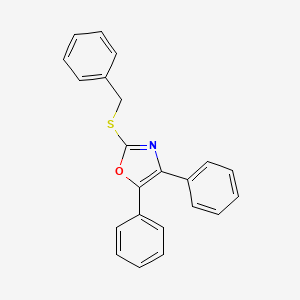

2-(Benzylthio)-4,5-diphenyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzylthio)-4,5-diphenyloxazole is a heterocyclic compound characterized by its unique oxazole ring substituted with benzylthio and diphenyl groups. Heterocyclic compounds are pivotal in medicinal chemistry due to their diverse pharmacological activities and chemical reactivity. The presence of the oxazole ring confers a unique set of properties to the compound, making it a valuable subject of study in various scientific fields.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in cellular processes .

Mode of Action

This interaction could involve binding to the target, inhibiting its function, or modulating its activity .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have shown various effects, such as inhibiting the growth of certain types of cells or modulating cellular processes .

Action Environment

The action, efficacy, and stability of 2-(Benzylthio)-4,5-diphenyloxazole can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4,5-diphenyloxazole typically involves the formation of the oxazole ring followed by substitution reactions to introduce the benzylthio and phenyl groups. One common route involves the cyclization of an appropriate amino alcohol derivative in the presence of a dehydrating agent.

Cyclization Reaction: : Cyclization of a precursor such as 2-amino-2-(benzylthio)-1,3-diphenylpropan-1-one in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Substitution Reaction:

Industrial Production Methods

On an industrial scale, the synthesis might be optimized for higher yields and cost-effectiveness, potentially employing catalytic systems and continuous-flow reactors to streamline production and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylthio)-4,5-diphenyloxazole can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to produce sulfoxides or sulfones.

Reduction: : Reduction reactions with agents like lithium aluminum hydride (LiAlH₄) to reduce the oxazole ring or thioether linkage.

Substitution: : Electrophilic substitution reactions where aromatic rings on the oxazole can be modified using halogenation or nitration reactions.

Common Reagents and Conditions

Oxidation: : Conditions such as reflux in acidic or basic media are typically employed.

Reduction: : Conditions often involve anhydrous solvents and controlled addition of reducing agents.

Substitution: : Conditions may involve the use of catalysts like aluminum chloride (AlCl₃) for Friedel-Crafts alkylation or acylation.

Major Products

The products of these reactions include sulfoxides, sulfones, reduced oxazole derivatives, and various substituted aromatic compounds, depending on the reaction type and conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(Benzylthio)-4,5-diphenyloxazole serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in studies of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, it is explored for its potential as an enzyme inhibitor, particularly in the modulation of enzyme activities involved in metabolic pathways.

Medicine

The compound's structural features make it a candidate for drug discovery, where it may be tested for antimicrobial, antiviral, or anticancer properties.

Industry

Industrially, it can be used in the manufacture of specialty chemicals and materials, given its unique reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison

2-(Benzylthio)-4,5-diphenyloxazole can be compared to other oxazole derivatives and benzylthio-substituted compounds:

2-(Methylthio)-4,5-diphenyloxazole: : Similar structure but with a methylthio group instead of benzylthio, potentially altering its reactivity and biological activity.

4,5-Diphenyloxazole: : Lacks the benzylthio substitution, affecting its chemical properties and applications.

Benzylthio-oxazole derivatives: : Varying positions and nature of substitutions can lead to different pharmacological profiles and reactivity.

Uniqueness

The presence of both benzylthio and diphenyl groups on the oxazole ring in this compound provides a unique combination of steric and electronic effects that can influence its chemical behavior and biological activity, making it distinct from other similar compounds.

Biologische Aktivität

2-(Benzylthio)-4,5-diphenyloxazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzylthio group attached to a diphenyloxazole moiety. This unique combination contributes to its biological properties, making it suitable for various applications in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating related compounds showed that derivatives exhibited significant antiproliferative effects against various cancer cell lines. The compound's mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells, particularly breast cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. In vitro studies demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is particularly relevant for protecting against cellular damage associated with chronic diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory disorders .

The proposed mechanisms of action for this compound involve:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Regulation : It induces cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases .

Case Studies

- Breast Cancer Study : A study involving MCF-7 and MDA-MB-231 cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.

- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-4,5-diphenyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NOS/c1-4-10-17(11-5-1)16-25-22-23-20(18-12-6-2-7-13-18)21(24-22)19-14-8-3-9-15-19/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFRGJHTYWHRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.